2-Formyl-6-(3-hydroxymethylphenyl)phenol
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Overview
Description
2-Formyl-6-(3-hydroxymethylphenyl)phenol is an organic compound with a complex structure that includes both aldehyde and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(3-hydroxymethylphenyl)phenol typically involves the reaction of phenols with formaldehyde under specific conditions. One common method involves the use of paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine. This reaction yields the desired hydroxymethyl derivatives of phenols . The precursor aldehydes can then be reduced using sodium borohydride to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(3-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of aldehydes to alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Formyl-6-(3-hydroxymethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(3-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. The aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Formyl-3,6-bis(hydroxymethyl)phenyl benzoate: Similar structure with additional benzoate group.
2-Hydroxymethylphenol: Lacks the formyl group but shares the hydroxymethyl and phenol functionalities.
Uniqueness
2-Formyl-6-(3-hydroxymethylphenyl)phenol is unique due to the presence of both formyl and hydroxymethyl groups on the phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-hydroxy-3-[3-(hydroxymethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-7,9,15,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQHHBPRSZZWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685075 |
Source
|
Record name | 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-75-5 |
Source
|
Record name | 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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